Dde Biotin Azide Plus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

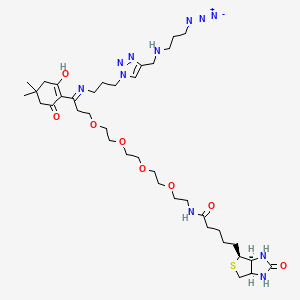

Dde Biotin Azide Plus is an azide-activated cleavable biotin probe that allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays. This reagent contains a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety . Under mild conditions (2% aqueous hydrazine), the Dde linker is cleaved, releasing the biotin tag and any avidin conjugate bound to it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety . The synthesis involves the following steps:

Formation of the Biotin Moiety: The biotin moiety is synthesized through standard organic synthesis techniques.

Attachment of the Spacer Arm: The spacer arm containing the Dde moiety is attached to the biotin moiety.

Introduction of the Azide Group: The azide group is introduced to the spacer arm, completing the synthesis of this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dde Biotin Azide Plus undergoes several types of chemical reactions, including:

Cleavage Reactions: The Dde linker is cleaved under mild conditions (2% aqueous hydrazine), releasing the biotin tag.

Click Chemistry Reactions: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Common Reagents and Conditions

Hydrazine: Used for cleaving the Dde linker under mild conditions.

Copper Catalysts: Used in CuAAC reactions to facilitate the reaction between the azide group and alkynes.

Major Products Formed

Biotin Tag: Released upon cleavage of the Dde linker.

Azide-Copper Complex: Formed during CuAAC reactions.

Scientific Research Applications

Dde Biotin Azide Plus has a wide range of scientific research applications, including:

Chemistry: Used in click chemistry for labeling and detecting biomolecules.

Biology: Employed in affinity-based assays for the recovery of streptavidin-bound protein complexes.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of biotinylated compounds for various industrial processes.

Mechanism of Action

Dde Biotin Azide Plus exerts its effects through the following mechanisms:

Cleavage of the Dde Linker: Under mild conditions (2% aqueous hydrazine), the Dde linker is cleaved, releasing the biotin tag and any avidin conjugate bound to it.

CuAAC Reaction: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.

Comparison with Similar Compounds

Dde Biotin Azide Plus is unique due to its cleavable Dde linker and azide group, which allow for efficient recovery of streptavidin-bound protein complexes and rapid CuAAC reactions . Similar compounds include:

Biotin Azide: A non-cleavable biotin probe used in click chemistry.

Piclyl Azides: Another class of azide probes used in click chemistry.

This compound stands out due to its cleavable linker, which provides an added layer of functionality and versatility in various applications .

Properties

Molecular Formula |

C38H63N11O8S |

|---|---|

Molecular Weight |

834.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylimino]-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C38H63N11O8S/c1-38(2)23-31(50)35(32(51)24-38)29(41-11-6-14-49-26-28(46-48-49)25-40-10-5-12-43-47-39)9-15-54-17-19-56-21-22-57-20-18-55-16-13-42-34(52)8-4-3-7-33-36-30(27-58-33)44-37(53)45-36/h26,30,33,36,40,50H,3-25,27H2,1-2H3,(H,42,52)(H2,44,45,53)/t30-,33-,36-/m0/s1 |

InChI Key |

VKMRYDUWDDPZFW-DGKNVMSKSA-N |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)

![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)